molecular formula C16H14N4O2S B2651027 5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 929975-72-4

5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B2651027
CAS RN: 929975-72-4
M. Wt: 326.37
InChI Key: HQOUPAQXUBLOFO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyridine ring, a pyrrolidine ring, and a thiazole ring, all of which are common structures in many natural products and bioactive pharmaceuticals .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of conjugated systems (the pyridine and thiazole rings). This planarity can enable efficient intermolecular π–π overlap .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyridinium salts have shown a wide range of reactivity .

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis Techniques and Derivative Formation 5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid and its related compounds have been a point of interest in the realm of synthetic chemistry. Researchers have focused on developing new synthetic pathways and evaluating the resultant compounds for various applications. For instance, Bayrak et al. (2009) synthesized a series of 1,2,4-triazoles starting from isonicotinic acid hydrazide, which involved the transformation of pyridin-4-yl-1,3,4-oxadiazole-2-thiol into various derivatives through subsequent reactions. The antimicrobial activities of these compounds were assessed, showing a range of activities across different synthesized compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Volochnyuk et al. (2010) developed a library of fused pyridine-4-carboxylic acids using a Combes-type reaction. This library included structures like pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines, among others. The compounds in this library were versatile enough to undergo standard combinatorial transformations, such as amide coupling and esterification, as well as heterocyclizations to form 1,2,4-triazoles and 1,2,4-oxadiazoles (Volochnyuk et al., 2010).

Biological Activity Prediction and Fluorescence Applications Kharchenko et al. (2008) conducted a one-pot condensation to form novel bicyclic systems, specifically 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one derivatives. The prediction of the biological activity of these synthesized compounds was carried out using the PASS prediction method, showcasing the compound's potential in various biological applications (Kharchenko, Detistov, & Orlov, 2008).

Shi et al. (2016) identified organic fluorophores, specifically 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) and 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid (TPCA), as the primary contributors to the fluorescence of N,S-CDs (carbon dots with high fluorescence quantum yield). This discovery is crucial for understanding and expanding the fluorescence applications of carbon dots (Shi et al., 2016).

Chemical Properties and Structural Insights

Structural Analysis and Complexation Properties Matczak-Jon et al. (2010) studied the solution properties of a series of compounds with pyridin-2-yl and 1,3-thiazolyl or 1,3-benzothiazolyl side chains. These compounds' complexation behaviors with Zn(II), Mg(II), and Ca(II) were analyzed through various spectroscopy and crystallography techniques, providing insights into their chemical behavior and potential applications in complexation and coordination chemistry (Matczak-Jon et al., 2010).

Diversity in Chemical Reactions and Coordination Behavior Chen et al. (2016) illustrated the molecular diversity achievable through the three-component reaction of secondary α-amino acids, dialkyl acetylenedicarboxylate, and N-substituted maleimides. This process led to the creation of various functionalized compounds, demonstrating the wide range of chemical modifications and resultant products that can be obtained from the core structure of interest (Chen, Sun, Xie, & Yan, 2016).

Liu et al. (2013) explored the coordination behavior of azaarylpyrazole carboxylic acids, resulting in crystalline structures with varied topologies. These studies shed light on the structural versatility and potential for forming complex crystalline structures, which is valuable in material science and coordination chemistry (Liu et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Pyridinium salts have been found to have anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities .

Future Directions

The future directions for research on this compound would depend on its intended applications. Given the bioactivity of similar compounds, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

5-pyridin-3-yl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-15(22)11-8-12(10-4-3-5-17-9-10)18-14-13(11)23-16(19-14)20-6-1-2-7-20/h3-5,8-9H,1-2,6-7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOUPAQXUBLOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=CC(=N3)C4=CN=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid

CAS RN

929975-72-4
Record name 5-(pyridin-3-yl)-2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
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